molecular formula C11H12F3NO B1398518 N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine CAS No. 1344265-97-9

N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine

Cat. No. B1398518
M. Wt: 231.21 g/mol
InChI Key: JTSUWOOUOPYKGX-UHFFFAOYSA-N
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Description

“N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine” is a chemical compound . It is part of the N-Trifluoromethyl Amines and Azoles, which are underexplored functional groups in medicinal chemistry . Introducing trifluoromethyl groups is a common strategy to improve the properties of biologically active compounds .


Physical And Chemical Properties Analysis

“N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine” is a white solid . It is soluble in most organic solvents . Compared to their N-methyl analogues, N-Trifluoromethyl Azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .

Scientific Research Applications

    Medicinal Chemistry

    • Oxetane derivatives have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .
    • The synthesis of new oxetane derivatives has been a focus of numerous studies. These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
    • Examples of the use of oxetanes in medicinal chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .

    Synthesis of New Heterocyclic Amino Acid Derivatives

    • A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described .
    • The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
    • Methyl 2-(oxetan-3-ylidene)acetate was obtained in a similar manner, which was further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .

    Synthesis of Trifluoromethyl Amines

    • A newly developed method based on CF3SO2Na has been used for the trifluoromethylation of secondary amines .
    • This method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na, complementing the established synthesis strategy of trifluoromethyl amines .
    • Advantages of the method include good functional group tolerance, mild conditions, and inexpensive or easy-to-handle materials .

    Synthesis of Benzamide Derivatives

    • 4-(Trifluoromethyl)benzylamine has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .
    • These benzamide derivatives could potentially have applications in various fields, including medicinal chemistry .

    Ring-Opening and Ring-Expansion Reactions of Oxetanes

    • Oxetanes have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .
    • Examples of oxetane derivatives in ring-opening and ring-expansion reactions are described . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .

    Synthesis of Unprecedented N-((Trifluoromethyl)thio), N-(Trifluoromethyl) Amines

    • A straightforward strategy for the synthesis of unprecedented N-((trifluoromethyl)thio), N-(trifluoromethyl) amines using a combination of isothiocyanates with a fluoride source and an electrophilic trifluoromethylthiolation reagent has been disclosed .

Future Directions

N-Trifluoromethyl Azoles can serve as bioisosteres of N-iso-propyl and N-tert-butyl azoles . Consequently, it is suggested that N-Trifluoromethyl Azoles are valuable substructures to be considered in medicinal chemistry .

properties

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)5-15-10-6-16-7-10/h1-4,10,15H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSUWOOUOPYKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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